2-(4-Amino-1h-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide
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Overview
Description
2-(4-Amino-1h-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide is a chemical compound with a unique structure that includes a pyrazole ring, an amino group, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1h-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide typically involves the reaction of 4-amino-1H-pyrazole with N-cyclopropyl-N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-1h-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(4-Amino-1h-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Amino-1h-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Amino-1H-pyrazol-1-yl)ethanol
- 2-(4-Amino-1H-pyrazol-1-yl)acetic acid
Uniqueness
2-(4-Amino-1h-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H14N4O |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(4-aminopyrazol-1-yl)-N-cyclopropyl-N-methylacetamide |
InChI |
InChI=1S/C9H14N4O/c1-12(8-2-3-8)9(14)6-13-5-7(10)4-11-13/h4-5,8H,2-3,6,10H2,1H3 |
InChI Key |
SYIAZONHTCFGDA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CC1)C(=O)CN2C=C(C=N2)N |
Origin of Product |
United States |
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